

A Comparative Guide to Analytical Methods for Fluvoxamine Maleate Quantification

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Compound of Interest		
Compound Name:	Fluvoxamine Maleate	
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For researchers, scientists, and drug development professionals, the accurate quantification of **Fluvoxamine Maleate** is critical for ensuring product quality, stability, and therapeutic efficacy. This guide provides a comparative overview of common analytical methods, presenting their performance data and detailed experimental protocols to aid in method selection and implementation.

Fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI), is widely used in the treatment of depressive and anxiety disorders.[1] The analytical methods for its quantification range from simple spectrophotometric techniques to sophisticated chromatographic separations. This guide focuses on a cross-comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, two of the most prevalent methods for routine analysis in pharmaceutical quality control.

Performance Comparison of Analytical Methods

The choice of an analytical method is often a balance between sensitivity, specificity, and operational feasibility. The following tables summarize the key validation parameters for HPLC and UV-Spectrophotometry based on published studies.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high selectivity and sensitivity, making it a robust method for quantifying **Fluvoxamine Maleate**, even in the presence of degradation products.



Validation Parameter	Reported Performance
Linearity Range	1 - 80 μg/mL[2][3][4]
Correlation Coefficient (r²)	> 0.999[5]
Accuracy (% Recovery)	98.77 ± 0.01%[2][6]
Precision (%RSD)	< 2.0%[2][4]
Limit of Detection (LOD)	0.42 μg/mL[3][6]
Limit of Quantification (LOQ)	1.28 μg/mL[3][6]

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry provides a simpler and more rapid alternative for the quantification of **Fluvoxamine Maleate** in bulk and pharmaceutical dosage forms.

Validation Parameter	Reported Performance
Linearity Range	5 - 30 μg/mL[7]
Correlation Coefficient (r²)	0.9999[1]
Accuracy (% Recovery)	98.8% - 101.39%[7]
Precision (%RSD)	< 2%[7]
Limit of Detection (LOD)	0.049 μg/mL[7]
Limit of Quantification (LOQ)	0.150 μg/mL[7]

Experimental Protocols

Detailed and reproducible methodologies are paramount for successful analytical method implementation. The following sections outline the experimental protocols for the compared methods.

Stability-Indicating HPLC Method



This method is suitable for the determination of **Fluvoxamine Maleate** in the presence of its degradation products.[2][4]

Chromatographic Conditions:

- Instrument: Waters HPLC system with a Model 515 isocratic pump, a Model 710 plus autosampler, and a Model 480 UV-Vis detector.[3]
- Column: Nova-Pak CN column.[2][3]
- Mobile Phase: A mixture of 50 mM K₂HPO₄ (pH 7.0) and acetonitrile (60:40, v/v).[2][3]
- Flow Rate: 1.7 mL/min.[8]
- Detection: UV detector set at 235 nm.[2][3]
- Injection Volume: 20 μL.[2]

Standard Solution Preparation:

- Prepare a stock solution of **Fluvoxamine Maleate** in the mobile phase.
- Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (1-80 μg/mL).[2][3]

Sample Preparation (Tablets):

- · Weigh and finely powder 20 tablets.
- Transfer an amount of powder equivalent to 100 mg of Fluvoxamine Maleate to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
- Make up the volume to 100 mL with the mobile phase and mix well.
- Centrifuge a portion of the solution and filter it through a syringe filter.



• Dilute the filtered solution with the mobile phase to a concentration within the calibration range.[2]

Workflow for HPLC Analysis of Fluvoxamine Maleate



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Caption: Workflow for the quantification of **Fluvoxamine Maleate** in tablets using HPLC.

UV-Visible Spectrophotometric Method

This method is a straightforward and cost-effective approach for the quantification of **Fluvoxamine Maleate** in bulk and pharmaceutical formulations.[1]

Instrument and Reagents:

- Instrument: UV-Visible Spectrophotometer with 1 cm matched quartz cells.[1][9]
- Solvent: 0.1N Hydrochloric acid.[1]

Standard Solution Preparation:

- Accurately weigh 100 mg of pure Fluvoxamine Maleate and dissolve it in a 100 mL volumetric flask with 0.1N HCl to get a concentration of 1000 μg/mL (Stock solution I).[1]
- From Stock solution I, prepare a working stock solution.



 From the working stock, prepare a series of dilutions in 0.1N HCl to obtain concentrations in the range of 5-25 μg/mL.[1]

Sample Preparation (Tablets):

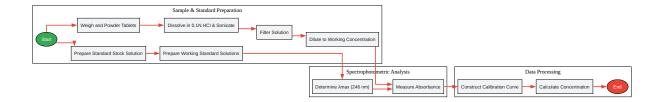
- Weigh and powder 20 tablets.
- Transfer a quantity of powder equivalent to 100 mg of Fluvoxamine Maleate into a 100 mL volumetric flask.
- Dissolve the powder in 0.1N HCl, sonicate for 15 minutes, and then make up the volume.
- · Filter the solution.
- Dilute the filtrate with 0.1N HCl to achieve a concentration within the calibration range.

Measurement:

- Scan the standard solutions in the UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for Fluvoxamine Maleate in 0.1N HCl is reported to be 246 nm.[1]
- Measure the absorbance of the sample solutions at 246 nm against a 0.1N HCl blank.
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions and determine the concentration of the sample solutions.

Workflow for UV-Spectrophotometric Analysis of Fluvoxamine Maleate





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Caption: Workflow for the quantification of **Fluvoxamine Maleate** in tablets using UV-Spectrophotometry.

Conclusion

Both HPLC and UV-Visible Spectrophotometry are validated and reliable methods for the quantification of **Fluvoxamine Maleate**. The HPLC method offers superior selectivity, making it the method of choice for stability studies where the presence of degradation products is a concern. On the other hand, the UV-Visible Spectrophotometric method is simpler, faster, and more economical, making it well-suited for routine quality control of bulk drug and finished products where interference from excipients is minimal. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the sample, the need for specificity, and the available instrumentation.

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